
2-Hydroxy-5-(methylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is an aromatic sulfonamide compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group, a methylamino group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Sulfonation: Aniline is sulfonated to form sulfanilic acid.
Hydroxylation: Sulfanilic acid is hydroxylated to introduce the hydroxyl group at the ortho position.
Methylation: Finally, the amino group is methylated to form 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors: for efficient nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Pathways involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(ethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(dimethylamino)benzene-1-sulfonamide
- 2-Hydroxy-5-(propylamino)benzene-1-sulfonamide
Uniqueness
2-Hydroxy-5-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-hydroxy-5-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-5-2-3-6(10)7(4-5)13(8,11)12/h2-4,9-10H,1H3,(H2,8,11,12) |
InChI Key |
QTOUTAIAWOMFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



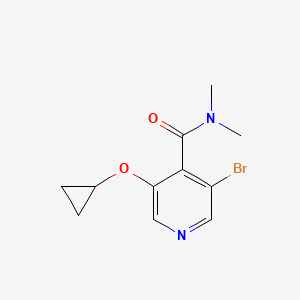
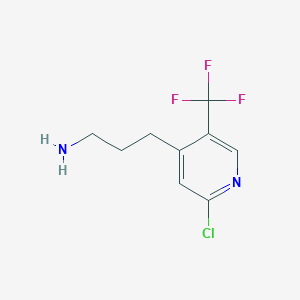
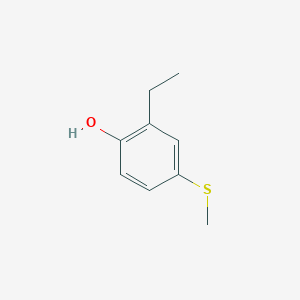
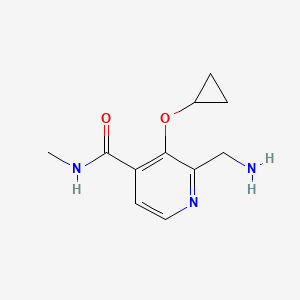
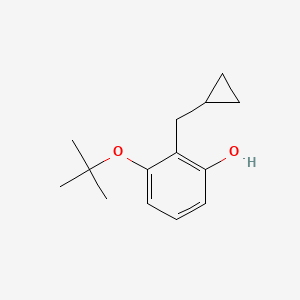
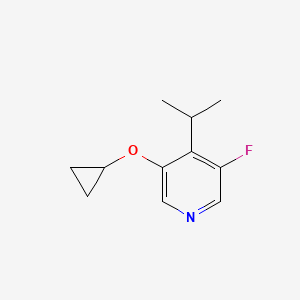
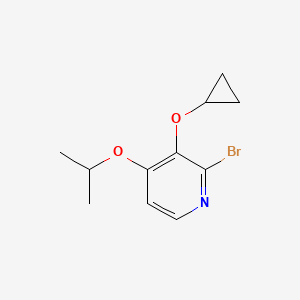
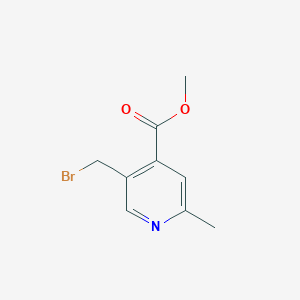
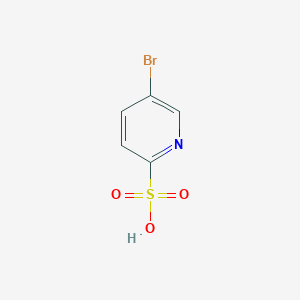

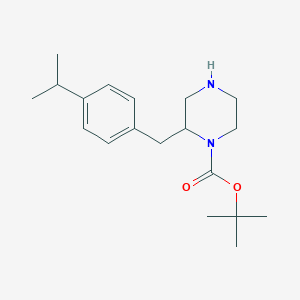
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

